

Technical Guide: Structure Elucidation of 2-Methoxy-5-methylpyridin-4-amine

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Compound of Interest

Compound Name: *2-Methoxy-5-methylpyridin-4-amine*

CAS No.: *1260663-96-4*

Cat. No.: *B1430947*

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Executive Summary

The precise structural characterization of **2-methoxy-5-methylpyridin-4-amine** (CAS 1260663-96-4) is a pivotal quality gate in pharmaceutical process development. Synthesized typically via nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling, this scaffold presents specific regiochemical challenges—namely, distinguishing between O-alkylation and N-alkylation products (pyridone tautomers) and verifying the relative positions of the methyl and amine substituents.

This guide provides a self-validating analytical protocol using ¹H NMR, 2D NMR (NOESY/HMBC), and Mass Spectrometry to unambiguously confirm the structure.

Synthetic Context & Regioisomerism

To understand the analytical challenge, one must recognize the potential impurities generated during synthesis.

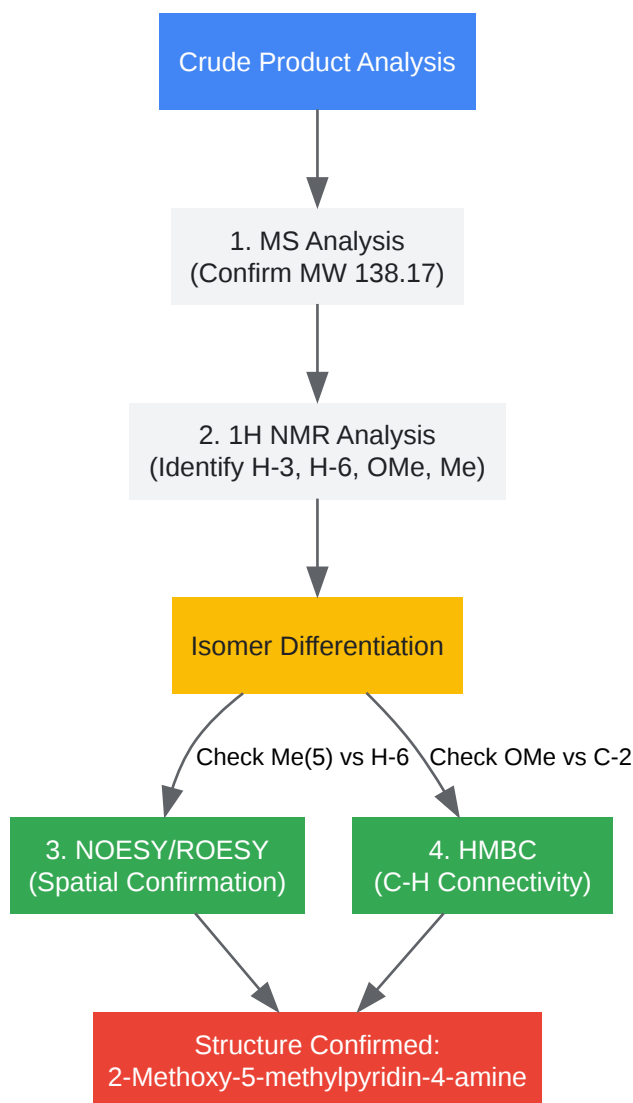
- Target Structure: **2-Methoxy-5-methylpyridin-4-amine**.
- Primary Isomer Risk (Tautomerism): Alkylation of 2-hydroxy-5-methylpyridin-4-amine can yield either the O-methyl product (Target) or the N-methyl-2-pyridone (Impurity).
- Positional Isomer Risk: Misplacement of the amine or methyl groups (e.g., 2-methoxy-4-methylpyridin-5-amine) if starting materials are not regio-pure.

Analytical Strategy: The Self-Validating System

We utilize a "Triangulation Method" where three distinct datasets must converge to confirm the structure:

- Chemical Shift Logic: H-3 (shielded) vs. H-6 (deshielded).
- Spatial Proximity (NOESY): Confirms the Methyl group is not adjacent to H-3.
- Connectivity (HMBC): Links the Methoxy protons definitively to C-2.

Logic Flowchart



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Figure 1: Analytical workflow for structural confirmation.

Experimental Protocol & Data Interpretation

Mass Spectrometry (LC-MS)

- Protocol: Dissolve 0.1 mg in MeOH/Water (1:1). Inject onto C18 column; ESI+ mode.
- Target Data:
 - $[M+H]^+$: 139.09 Da (Calc. for $C_7H_{10}N_2O + H$).

- Fragmentation: Loss of methyl radical (-15) or methoxy (-31) may be observed.

1H NMR Spectroscopy (The Fingerprint)

- Protocol: Dissolve 5-10 mg in DMSO-d6 or CDCl3. (DMSO is preferred to visualize the exchangeable NH2 protons).
- Instrumentation: 400 MHz or higher.
- Causality: The 4-amino and 2-methoxy groups are strong Electron Donating Groups (EDGs). They will significantly shield the proton at position 3 (Ortho to both). The proton at position 6 is adjacent to the Nitrogen (EWG) and will be deshielded.

Target Data Profile (DMSO-d6)

Assignment	Shift (δ ppm)	Multiplicity	Integration	Reasoning
H-6	7.60 – 7.80	Singlet (s)	1H	Deshielded by Pyridine N; Ortho to Me(5).
H-3	5.80 – 6.20	Singlet (s)	1H	Key Indicator. Strongly shielded by ortho-NH2 and ortho-OMe.
NH2	5.50 – 6.00	Broad (br s)	2H	Exchangeable. Position varies with concentration.[1][2][3][4]
OMe (Pos 2)	3.75 – 3.85	Singlet (s)	3H	Characteristic methoxy range. (N-Me would be ~3.4 ppm).
Me (Pos 5)	1.95 – 2.10	Singlet (s)	3H	Typical aromatic methyl.

Critical Distinction (O-Me vs N-Me):

- O-Methoxy (Target):
~3.8 ppm.
- N-Methyl (Impurity):
~3.4 - 3.5 ppm.
- Observation of a singlet at 3.8 ppm strongly supports the O-alkylated pyridine structure.

2D NMR Validation (Connectivity)

To rule out the 2-methoxy-4-methyl-5-amino isomer, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy).

NOESY Correlations (Spatial)

- Me (Pos 5)
H-6:Strong. They are ortho to each other.
- Me (Pos 5)
NH₂ (Pos 4):Medium/Strong. They are ortho.
- OMe (Pos 2)
H-3:Strong. They are ortho.
- NH₂ (Pos 4)
H-3:Strong. They are ortho.
- Negative Control: There should be NO correlation between Me (Pos 5) and H-3 (Para relationship).

HMBC Correlations (Long-Range C-H)

- OMe Protons (

3.8)

C-2: Defines the carbon attached to oxygen.

- H-3

C-2, C-4: Confirms H-3 is between the Methoxy and Amine carbons.

- H-6

C-2, C-4, C-5: Confirms H-6 is isolated between N and Me.

Figure 2: Key 2D NMR correlations. Green dashed lines indicate spatial proximity (NOESY); Red dotted lines indicate long-range connectivity (HMBC).

Summary of Evidence

The structure **2-Methoxy-5-methylpyridin-4-amine** is confirmed if:

- MS shows m/z 139.1 $[M+H]^+$.
- 1H NMR shows two singlets in the aromatic region: one upfield (~ 6.0 ppm, H-3) and one downfield (~ 7.7 ppm, H-6).
- 1H NMR shows a methoxy singlet at ~ 3.8 ppm (ruling out N-methyl pyridone).
- NOESY confirms the Methyl group is spatially close to H-6 but distant from H-3.

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